2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]
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Overview
Description
2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethene-1,2-diyl and benzylamino groups attached to benzene-1-sulfonic acid moieties. Its molecular formula is C30H28N4O8S2, and it has a molecular weight of 636.695 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] typically involves the reaction of benzylamine with benzene-1-sulfonic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The benzylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate salts. Substitution reactions can result in various substituted benzylamino derivatives .
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino groups can interact with enzymes and receptors, modulating their activity. The sulfonic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- **2,2’-(1,2-Ethenediyl)bis{5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid}
- **2,2’-(1,2-Ethenediyl)bis{5-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonic acid}
Uniqueness
Compared to similar compounds, 2,2’-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid] is unique due to its specific combination of benzylamino and sulfonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
138847-95-7 |
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Molecular Formula |
C28H26N2O6S2 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
5-(benzylamino)-2-[2-[4-(benzylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H26N2O6S2/c31-37(32,33)27-17-25(29-19-21-7-3-1-4-8-21)15-13-23(27)11-12-24-14-16-26(18-28(24)38(34,35)36)30-20-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,32,33)(H,34,35,36) |
InChI Key |
WWQBNDRUIFDPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NCC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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